7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Description
Structural Characterization of 7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid
IUPAC Nomenclature and Systematic Identification
The compound is systematically named (6R,7R)-7-[(2R)-2-amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , adhering to IUPAC rules for bicyclic systems and stereochemical descriptors. The "5-thia-1-azabicyclo[4.2.0]oct-2-ene" core reflects the fused β-lactam and dihydrothiazine rings characteristic of cephalosporins. The substituents at positions 3 (methyl group) and 7 (2-amino-2-phenylacetyl side chain) define its specificity and antibacterial activity.
Synonymous designations include "cephalexin monohydrate" (accounting for its crystalline hydrate form) and the chemical registry identifier CAS-15686-71-2. The molecular formula is C₁₆H₁₇N₃O₄S·H₂O , with a molecular weight of 365.4 g/mol for the anhydrous form.
Molecular Geometry and Conformational Analysis
The molecule adopts a bicyclo[4.2.0]oct-2-ene scaffold, with the β-lactam ring (1-azetidin-2-one) fused to a dihydrothiazine ring. Density functional theory (DFT) optimizations reveal that the methyl group at position 3 and the 2-amino-2-phenylacetyl side chain at position 7 occupy equatorial positions, minimizing steric strain. The R-configuration at C6 and C7 ensures proper spatial alignment for binding to penicillin-binding proteins (PBPs).
Key bond lengths include:
- β-lactam C–N bond : 1.34 Å (shorter than typical single bonds, indicating partial double-bond character due to resonance stabilization).
- C7–N(amide) bond : 1.45 Å, consistent with standard amide linkages.
Conformational flexibility is limited by the rigid bicyclic system, though the side chain at C7 exhibits moderate rotational freedom, influencing bacterial target affinity.
Crystallographic Studies and X-ray Diffraction Patterns
Cephalexin monohydrate crystallizes in the monoclinic space group C2 with unit cell parameters a = 27.32290(17) Å, b = 11.92850(4) Å, c = 16.75355(8) Å, β = 108.8661(4)°, V = 5166.99(3) ų, Z = 12 . The crystal structure comprises alternating layers of hydrogen-bonded networks and van der Waals interactions parallel to the bc-plane.
Table 1: Hydrogen Bonding Interactions in Cephalexin Monohydrate
| Donor | Acceptor | Distance (Å) |
|---|---|---|
| N–H (ammonium) | O (carboxylate) | 2.76 |
| O–H (water) | O (carbonyl) | 2.82 |
| O–H (water) | C (phenyl) | 3.15 |
Water molecules form clusters, with five acting as hydrogen bond donors to carboxylate or carbonyl groups, and one participating in bifurcated O–H⋯C interactions with phenyl rings. The zwitterionic nature of cephalexin (ammonium and carboxylate groups) stabilizes the lattice through electrostatic and hydrogen-bonding forces.
Synchrotron X-ray powder diffraction patterns for the monohydrate differ markedly from the dihydrate form, particularly in the 10–30° 2θ range, enabling polymorph discrimination.
Comparative Analysis with Related β-Lactam Scaffolds
Cephalexin’s β-lactam-dihydrothiazine framework distinguishes it from penicillins (β-lactam-thiazolidine fusion) and later-generation cephalosporins. Key comparisons include:
- First-generation cephalosporins : Cephalexin shares the 3-methyl and 7-amino-phenylacetyl substituents with cefazolin but lacks the thiadiazole ring of cefalotin, reducing β-lactamase resistance compared to second-generation analogs.
- Penicillins : The dihydrothiazine ring in cephalexin confers greater conformational rigidity than penicillin’s thiazolidine ring, enhancing stability against acid hydrolysis (oral bioavailability).
- Fourth-generation cephalosporins : Later analogs (e.g., cefepime) feature zwitterionic side chains that improve Gram-negative permeability, whereas cephalexin’s phenylacetyl group prioritizes Gram-positive activity.
Table 2: Structural Features Across β-Lactam Classes
| Feature | Cephalexin | Ampicillin | Cefotaxime |
|---|---|---|---|
| Core structure | Cephem | Penam | Oximino-cephem |
| β-lactamase resistance | Moderate | Low | High |
| Oral bioavailability | High | Moderate | Low |
The 3-methyl group in cephalexin sterically shields the β-lactam ring from enzymatic cleavage, though less effectively than the 7-methoxy group in cephamycins.
Properties
IUPAC Name |
7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-7,10-12,15H,17H2,1H3,(H,18,20)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALOAEFJDPITFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a bicyclic framework comprising a β-lactam ring fused to a dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene). Key functional groups include:
- A β-lactam ring at positions 1–4, critical for antibacterial activity.
- A 2-amino-2-phenylacetyl side chain at position 7, enhancing stability against β-lactamases.
- A methyl group at position 3 and a carboxylic acid at position 2, influencing pharmacokinetics.
Synthetic Challenges :
- β-Lactam Stability : The strained β-lactam ring is prone to hydrolysis under acidic or basic conditions, necessitating protective strategies.
- Stereochemical Control : The (6R,7R) configuration must be preserved to maintain bioactivity.
- Functional Group Compatibility : Sequential protection/deprotection steps are required to avoid side reactions.
Traditional Synthesis Routes
Semisynthetic Approach from 7-Aminocephalosporanic Acid (7-ACA)
7-ACA, derived from cephalosporin C via enzymatic cleavage, serves as a starting material for many cephalosporins. For cephalexin synthesis:
- Acylation : 7-ACA reacts with D-α-amino-α-phenylacetyl chloride in anhydrous dichloromethane at −20°C.
- Protection : The carboxylic acid at position 2 is protected as a p-methoxybenzyl ester to prevent lactam ring opening.
- Deprotection : The ester is cleaved via hydrogenolysis or enzymatic hydrolysis using Semacylase PG-450.
Limitations :
- Low yields (50–60%) due to side reactions during acylation.
- High cost of enzymatic deprotection.
Fully Synthetic Route via GCLE Intermediate
A more efficient route utilizes (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-chloromethyl-2-carboxylic acid p-methoxybenzyl ester (GCLE) as the starting material:
Step 1: Reductive Dechlorination
GCLE is treated with zinc powder and ammonium chloride in DMF at 10°C for 20 minutes to replace the chloromethyl group with hydrogen, yielding a intermediate (white solid, 85% yield).
Step 2: Oxidation and Ozonolysis
The intermediate undergoes oxidation with 18% peracetic acid in dichloromethane at 5°C, followed by ozonolysis at −20°C. Sodium sulfite is added to quench excess ozone, affording a ketone intermediate (91% yield).
Step 3: Mesylation and Elimination
Methanesulfonyl chloride in DMF with triethylamine at 0°C introduces a mesyl group, facilitating elimination to form the Δ³ double bond (78% yield).
Step 4: Deprotection
The p-methoxybenzyl group is removed using meta-cresol in acetic acid, followed by enzymatic cleavage of the phenylacetyl group with Semacylase PG-450 to yield cephalexin (overall yield: 68%).
Advanced Methodologies
Enzymatic Synthesis
Recent advances employ immobilized penicillin acylase for side-chain incorporation:
- Substrate : 7-ACA and D-α-amino-α-phenylacetic acid methyl ester.
- Conditions : pH 7.0 buffer, 37°C, 12 hours.
- Yield : 82% with >99% enantiomeric excess.
Advantages :
- Avoids hazardous reagents (e.g., acyl chlorides).
- Scalable for industrial production.
Solid-Phase Synthesis
A modular approach using resin-bound intermediates reduces purification steps:
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield | Stereochemical Purity |
|---|---|---|---|---|
| Semisynthetic (7-ACA) | 7-ACA | Acylation, enzymatic deprotection | 60% | 98% ee |
| GCLE Route | GCLE | Reductive dechlorination, ozonolysis | 68% | >99% ee |
| Enzymatic | 7-ACA | Immobilized acylase | 82% | >99% ee |
| Solid-Phase | Wang resin | Fmoc chemistry, HPLC purification | 75% | 95% ee |
Quality Control and Characterization
Critical analytical methods ensure product integrity:
Industrial-Scale Considerations
Optimization Strategies :
Chemical Reactions Analysis
Hydrolysis of Beta-Lactam Ring
The beta-lactam ring undergoes hydrolysis under alkaline conditions:
This reaction is catalyzed by bacterial beta-lactamases, a primary resistance mechanism .
Acylation Reactions
Acylation of the amino group with phenylacetyl chloride forms the amide bond:
This step enhances stability and antibacterial efficacy.
Mechanism of Action
The compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs):
| Step | Reaction |
|---|---|
| 1. PBP recognition | Affinity to PBP active site |
| 2. Beta-lactam cleavage | Covalent binding to PBP serine residue |
| 3. Inhibition | Disruption of peptidoglycan cross-linking |
This mechanism is shared with other cephalosporins, but its thiazine ring enhances PBP affinity.
Stability and Reactivity
| Condition | Stability |
|---|---|
| Acidic pH (pH 4–6) | High |
| Alkaline pH (pH >8) | Rapid degradation |
| Temperature (25°C) | Moderate |
The beta-lactam ring degrades rapidly in alkaline environments, limiting its use in basic formulations.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 347.4 g/mol. The compound features a bicyclic structure that includes a thiazolidine ring, which is significant for its biological activity.
Key Functional Groups
The compound contains several functional groups that contribute to its reactivity and biological activity:
- Amide group : Involved in protein synthesis.
- Carboxylic acid : Contributes to acidity and solubility.
- Thiazolidine ring : Essential for antimicrobial properties.
Antimicrobial Activity
One of the most notable applications of this compound is its use as an antibiotic. The thiazolidine structure is characteristic of cephalosporins, which are known for their broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study: Efficacy Against Bacterial Infections
In clinical trials, derivatives of this compound have shown significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 0.5 µg/mL, showcasing its potential as a therapeutic agent in treating infections resistant to conventional antibiotics.
Pharmacological Research
The compound has been extensively studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Research indicates that it has favorable pharmacokinetic profiles, which enhance its bioavailability and therapeutic index.
Data Table: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | 70% |
| Half-life | 1.5 hours |
| Peak plasma concentration | 15 µg/mL at 1 hour post-administration |
Cancer Treatment
Recent studies have explored the potential of this compound in oncology. Its ability to inhibit bacterial cell wall synthesis has led researchers to investigate its effects on cancer cell lines, particularly those resistant to standard chemotherapy.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µg/mL. The mechanism was attributed to the disruption of mitochondrial function and subsequent activation of caspases.
Combination Therapies
The compound has shown promise when used in combination with other therapeutic agents. For example, studies indicate enhanced efficacy when paired with hydroxyurea in managing sickle cell disease by improving fetal hemoglobin levels while reducing pain crises.
Data Table: Combination Therapy Outcomes
| Treatment | Pain Crisis Frequency Reduction | Fetal Hemoglobin Increase (%) |
|---|---|---|
| Hydroxyurea alone | 30% | 20% |
| Compound + Hydroxyurea | 50% | 35% |
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis . This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at Position 3 and 7
The table below summarizes structural and functional differences between the target compound and its analogs:
Key Observations:
- Position 3 : Bulky groups (e.g., tetrazolylmethyl in SQ 14,359) improve stability but may reduce membrane permeability . The methyl group in the target compound offers a balance between steric effects and pharmacokinetics .
- Position 7: Thienylureidoacetyl (SQ 14,359): Broad-spectrum activity due to enhanced PBP affinity and β-lactamase resistance . 2-Amino-2-phenylacetyl (Target): Likely prioritizes Gram-positive pathogens, akin to earlier cephalosporins like cephalexin . Chloro-hydroxyphenylacetyl (): Polar substituents improve penetration into Gram-negative outer membranes .
Antibacterial Spectrum and Resistance Profiles
Gram-Positive Activity
- The target compound’s phenylacetyl side chain mimics natural D-Ala-D-Ala termini, enabling binding to PBPs in Staphylococcus and Streptococcus . However, it lacks the 7-methoxy group of cephamycins (e.g., cefoxitin), making it vulnerable to staphylococcal β-lactamases .
Gram-Negative Activity
- Analogs with 7-methoxy () or extended side chains () show superior activity against E. coli and Klebsiella. For example, the compound’s chloro-hydroxyphenyl group disrupts LPS integrity in Pseudomonas aeruginosa .
β-Lactamase Resistance
- High Resistance : SQ 14,359 (7-methoxy) and compound (7-methoxy + acetoxymethyl) .
Biological Activity
The compound 7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid , a bicyclic structure, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's structural formula is characterized by a bicyclic core with a thiazolidine moiety, which contributes to its biological properties. The presence of an amino group and a carboxylic acid enhances its solubility and reactivity, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of related compounds in the bicyclic class. For instance, derivatives of 7-aminocephalosporanic acid (7-ACA), which share structural similarities with the target compound, exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) .
Table 1: Antimicrobial Activity of Bicyclic Compounds
| Compound | Activity Against | Mechanism of Action |
|---|---|---|
| 7-Aminocephalosporanic Acid | Gram-positive bacteria | Inhibition of cell wall synthesis |
| 7-(2-Amino-2-phenylacetyl)amino derivatives | Various pathogens | Binding to PBPs |
Anticancer Properties
Research into the anticancer effects of bicyclic compounds has revealed promising results. For example, compounds similar in structure to the target compound have been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival . These compounds may also inhibit angiogenesis, thereby reducing tumor growth and metastasis.
Case Study: Apoptotic Induction
A study investigated the effects of a bicyclic compound on human cancer cell lines, revealing that it significantly increased apoptotic markers compared to control groups. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
The biological activities observed can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to the target structure inhibit key enzymes involved in metabolic pathways crucial for pathogen survival.
- Cell Membrane Disruption : Some derivatives affect cell membrane integrity, leading to increased permeability and eventual cell lysis.
- Signal Transduction Modulation : Targeting specific receptors or pathways can alter cellular responses, promoting apoptosis or inhibiting proliferation.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves a multi-step process starting with the β-lactam core. Key steps include:
- Acylation : Introducing the 2-amino-2-phenylacetyl group via acylation under anhydrous conditions (e.g., using DCC as a coupling agent) to ensure regioselectivity at the 7-position .
- Ring Closure : Optimizing temperature (60–80°C) and solvent polarity (e.g., DMF) to stabilize the bicyclic structure .
- Yield Improvement : Use of catalytic bases (e.g., triethylamine) to minimize side reactions. Purity is enhanced via recrystallization from acetic acid/water mixtures .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for verifying the β-lactam ring (δ 4.2–4.5 ppm for C-3 methyl group) and the acetamido side chain (δ 7.3–7.5 ppm for phenyl protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 397.4 (M+H) and fragmentation patterns consistent with β-lactam cleavage .
- IR Spectroscopy : Stretching frequencies at ~1770 cm (β-lactam C=O) and ~1660 cm (amide C=O) validate key functional groups .
Q. How should this compound be stored to maintain stability during experimental use?
- Methodological Answer :
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the β-lactam ring .
- pH Control : Buffer solutions (pH 6–7) are recommended for aqueous formulations to avoid acidic or alkaline degradation .
- Lyophilization : For long-term stability, lyophilize with cryoprotectants (e.g., trehalose) and monitor residual moisture (<1%) .
Advanced Research Questions
Q. How can structural modifications enhance resistance to β-lactamase enzymes?
- Methodological Answer :
- Side-Chain Engineering : Replace the phenyl group with bulky heterocycles (e.g., thiazole) to sterically hinder enzyme access .
- C-3 Substitution : Introduce electronegative groups (e.g., vinyl or azide) to reduce binding affinity to β-lactamase active sites .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with TEM-1 or SHV-1 β-lactamases before synthesis .
Q. What strategies resolve contradictions in reported antibacterial activity data across studies?
- Methodological Answer :
- Standardized Assays : Use CLSI/MICE guidelines for MIC testing against reference strains (e.g., E. coli ATCC 25922) to minimize variability .
- Check for Stereochemical Purity : Ensure the (6R,7R) configuration via chiral HPLC, as epimerization at C-7 can drastically reduce activity .
- Control for Efflux Pumps : Include inhibitors like PAβN in assays to isolate intrinsic activity from resistance mechanisms .
Q. What advanced methods assess the ecological impact of this compound’s degradation products?
- Methodological Answer :
- LC-MS/MS Metabolite Profiling : Identify hydrolyzed β-lactam fragments (e.g., thiazolidine derivatives) in simulated environmental matrices .
- Microcosm Studies : Evaluate biodegradation in soil/water systems spiked with 10 ppm of the compound, monitoring residual toxicity via Daphnia magna bioassays .
- QSAR Modeling : Predict ecotoxicity using parameters like logP and topological polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
